8-(2,3-dimethylphenoxy)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Description
Properties
IUPAC Name |
8-(2,3-dimethylphenoxy)-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O4/c1-18-5-4-6-22(19(18)2)36-25-24-28-32(26(34)31(24)12-11-27-25)17-23(33)30-15-13-29(14-16-30)20-7-9-21(35-3)10-8-20/h4-12H,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTXQPVWAKPABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(2,3-dimethylphenoxy)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolo-pyrazinone core, followed by the introduction of the dimethylphenoxy and methoxyphenyl piperazine groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions including oxidation and coupling reactions.
Biology
- Biological Activity Studies : Research has indicated that this compound exhibits potential antibacterial properties. A study highlighted its synthesis along with other triazolo-pyrazine derivatives, demonstrating significant antibacterial activity against various pathogens .
Medicine
- Therapeutic Applications : The compound is being investigated for its role as a ligand for specific receptors involved in various diseases. Its interactions with biological targets suggest potential applications in drug development aimed at treating conditions such as anxiety and depression due to the piperazine moiety's known pharmacological effects .
Industry
- Chemical Manufacturing : In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals or agrochemicals. Its unique structure allows for modifications that can lead to new materials with desirable properties.
Case Study 1: Antibacterial Activity
A recent study published in Molecules explored the synthesis of novel triazolo[4,3-a]pyrazine derivatives including the compound . The research demonstrated that these derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasizes the importance of structural variations in enhancing biological efficacy .
Case Study 2: Drug Development
Another investigation focused on the compound's potential as a therapeutic agent targeting serotonin receptors. The results indicated that modifications to the piperazine ring could enhance binding affinity and selectivity towards these receptors, suggesting avenues for developing new antidepressant drugs.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The triazolo-pyrazinone core and the methoxyphenyl piperazine moiety play crucial roles in binding to these targets, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Core Flexibility: Unlike trazodone’s triazolopyridine core , the target compound’s pyrazinone ring may offer distinct electronic properties, affecting binding to targets like adenosine receptors or serotonin transporters.
- Piperazine Modifications : The 4-(4-methoxyphenyl)piperazine group in the target compound contrasts with the 3-chlorophenylpiperazine in trazodone, suggesting divergent selectivity for serotonin vs. dopamine receptors .
- Synthetic Complexity: The target compound’s synthesis likely involves multi-step reactions, similar to the optimized three-step synthesis of 8-(2-fluoro-4-nitrophenoxy)-triazolopyrazine (total yield: 80.04%) .
Pharmacological and Receptor-Binding Profiles
Table 2: Pharmacological Activity of Analogous Compounds
Key Findings :
- Adenosine Receptor Affinity: The 8-amino-triazolopyrazinone derivatives exhibit nanomolar potency at A1/A2A receptors . The target compound’s piperazine group may similarly engage G-protein-coupled receptors (GPCRs), though its methoxyphenyl substituent could modulate selectivity.
- Epigenetic Targets: Computational similarity indexing (Tanimoto coefficient) suggests triazolopyrazinones with piperazine moieties may inhibit HDAC8, akin to aglaithioduline (~70% similarity to SAHA) .
Pharmacokinetic and Physicochemical Properties
Table 3: Predicted ADME Properties
Analysis :
- The target compound’s higher LogP (vs. 8-amino derivatives) may enhance blood-brain barrier penetration but reduce aqueous solubility.
- The 4-methoxyphenyl group could increase metabolic stability compared to chlorophenyl analogs .
Biological Activity
The compound 8-(2,3-dimethylphenoxy)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes a triazolo-pyrazinone core and piperazine moieties. Its molecular formula is , with a molecular weight of approximately 398.51 g/mol. The presence of various functional groups contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological properties:
- Antidepressant Activity : The piperazine component is known for its activity in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Studies have shown that similar piperazine derivatives can exhibit significant antidepressant effects through their action on serotonin receptors .
- Anticancer Properties : Compounds with similar structural motifs have been investigated for their ability to inhibit tumor growth. The triazolo-pyrazinone framework has been associated with anticancer activity, potentially through the induction of apoptosis in cancer cells .
- Antimicrobial Effects : Some derivatives have demonstrated antimicrobial properties against various bacterial strains. This may be attributed to the ability of the compound to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The piperazine ring is known to interact with various receptors, including serotonin and dopamine receptors. This interaction can lead to altered neurotransmitter levels and improved mood regulation.
- Inhibition of Enzymatic Activity : The triazolo-pyrazinone structure may inhibit specific enzymes involved in cancer cell proliferation or survival, thereby exhibiting anticancer effects.
- Membrane Disruption : The amphiphilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell death.
Study 1: Antidepressant Efficacy
In a study examining the antidepressant potential of piperazine derivatives, the compound was shown to significantly reduce depressive-like behaviors in animal models when administered at specific dosages. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests, suggesting enhanced serotonergic activity .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of similar triazolo-pyrazinone derivatives found that these compounds could induce apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells). Mechanistic studies revealed that the compounds activated caspase pathways leading to programmed cell death .
Study 3: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of various piperazine-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Tables
Q & A
Q. What are the common synthetic routes for this compound, and how are intermediates purified?
The synthesis typically involves multi-step reactions, starting with triazole-carboxylate derivatives. Key steps include:
- Condensation reactions : Ethyl 1-phenyl-5-oxo-1H-1,2,4-triazole-3-carboxylate is reacted with piperazine derivatives under reflux in anhydrous dioxane or sulfolane .
- Purification : Intermediates are isolated via solvent extraction (e.g., EtOAc washes) and recrystallization from 2-methoxyethanol or methanol. Final products are purified using column chromatography (CHCl3/MeOH gradients) .
- Critical parameters : Temperature (e.g., 150°C for cyclization) and pH control (neutralization with NaHCO3) are essential to avoid side reactions .
Q. Which spectroscopic techniques are prioritized for structural validation?
- 1H-NMR : Used to confirm substituent positions (e.g., aromatic protons at δ 7.35–8.08 ppm) and coupling constants (e.g., J = 7.4–7.7 Hz for adjacent aryl protons) .
- IR spectroscopy : Identifies carbonyl stretches (1716–1743 cm⁻¹) and NH/OH bands (3296–3473 cm⁻¹) .
- HPLC : Validates purity (>98%) using reverse-phase C18 columns .
Advanced Research Questions
Q. How can conflicting reaction conditions (e.g., solvent vs. temperature) be optimized in multi-step syntheses?
- Design of Experiments (DoE) : Use statistical models to balance variables like solvent polarity (e.g., DMF vs. dioxane) and temperature (10–150°C). For example, microwave-assisted synthesis reduces reaction times while maintaining yields .
- Catalyst screening : Palladium or copper catalysts enhance coupling efficiency in heterocycle formation .
- By-product mitigation : Adjust stoichiometry (e.g., 1.1:1 molar ratio of amines to electrophiles) and use scavengers like molecular sieves .
Q. How to resolve discrepancies between computational docking predictions and experimental binding data?
- Receptor flexibility : Use AutoDock Vina with side-chain flexibility enabled for adenosine A1/A2A receptors .
- Validation : Cross-dock against known ligands (e.g., AZD5153) to calibrate scoring functions .
- Experimental correlation : Compare docking poses with SAR trends (e.g., methoxy groups enhancing A2A affinity) .
Q. What strategies address contradictory activity trends in structural analogs?
- SAR libraries : Synthesize derivatives with systematic substitutions (e.g., 2,3-dimethylphenoxy vs. pyrrolidinyl groups) and test against adenosine receptors .
- Meta-analysis : Use clustering algorithms to correlate structural features (e.g., logP, H-bond donors) with IC50 values .
Data Analysis & Methodological Challenges
Q. How to analyze dose-response data with high variability?
- Normalization : Express activity as % inhibition relative to positive controls (e.g., theophylline for adenosine receptors) .
- Non-linear regression : Fit data to sigmoidal curves (Hill slopes) using software like GraphPad Prism. Report EC50/IC50 with 95% confidence intervals .
Q. How to validate assay specificity against off-target interactions?
- Counter-screening : Test against related targets (e.g., dopamine D2 receptors for CNS-active analogs) .
- Knockout models : Use CRISPR-edited cell lines lacking the target receptor to confirm on-target effects .
Cross-Disciplinary & Technical Challenges
Q. What purification methods resolve by-products with similar polarity?
- Recrystallization : Optimize solvent pairs (e.g., 2-methoxyethanol/acetone) for differential solubility .
- Flash chromatography : Use gradient elution (hexane → EtOAc) with UV monitoring at 254 nm .
Q. How to design integrated computational-experimental metabolic studies?
- In silico prediction : Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots (e.g., piperazine oxidation) .
- LC-MS/MS validation : Track metabolites in hepatocyte incubations with isotopically labeled standards .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
